Cas no 885520-07-0 (4-Fluoro-1H-indazol-6-amine)

4-Fluoro-1H-indazol-6-amine is a fluorinated indazole derivative with a primary amine functional group at the 6-position. This heterocyclic compound serves as a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The fluorine substitution enhances metabolic stability and influences binding affinity in target interactions, while the amine group provides a versatile handle for further derivatization. Its rigid indazole core contributes to structural diversity in drug design. The compound is typically utilized in medicinal chemistry for the development of kinase inhibitors, receptor modulators, and other therapeutic agents. Proper handling under controlled conditions is recommended due to its reactive amine functionality.
4-Fluoro-1H-indazol-6-amine structure
4-Fluoro-1H-indazol-6-amine structure
Product name:4-Fluoro-1H-indazol-6-amine
CAS No:885520-07-0
MF:C7H6FN3
MW:151.141044139862
MDL:MFCD07781401
CID:840445
PubChem ID:24728151

4-Fluoro-1H-indazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-1H-indazol-6-amine
    • 6-Amino-4-fluoroindazole
    • 6-Amino-4-fluoro-1H-indazole
    • BDBVJTWZOAYBSD-UHFFFAOYSA-N
    • INDAZOL-6-AMINE, 4-FLUORO-
    • FCH857253
    • PB32526
    • AK141128
    • ST1100670
    • AX8281324
    • 4-Fluoro-1H-indazol-6-amine (ACI)
    • SY098447
    • MFCD07781401
    • AKOS006285426
    • 885520-07-0
    • DTXSID30646213
    • AS-34654
    • CS-0050862
    • DB-184814
    • SCHEMBL18062618
    • MDL: MFCD07781401
    • Inchi: 1S/C7H6FN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)
    • InChI Key: BDBVJTWZOAYBSD-UHFFFAOYSA-N
    • SMILES: FC1C2=C(NN=C2)C=C(N)C=1

Computed Properties

  • Exact Mass: 151.05457537g/mol
  • Monoisotopic Mass: 151.05457537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7
  • XLogP3: 1

Experimental Properties

  • Boiling Point: 383.1±22.0°C at 760 mmHg

4-Fluoro-1H-indazol-6-amine Security Information

4-Fluoro-1H-indazol-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0050862-250mg
4-Fluoro-1H-indazol-6-amine
885520-07-0 96.65%
250mg
$170.0 2022-04-26
eNovation Chemicals LLC
Y0997312-1g
6-Amino-4-fluoroindazole
885520-07-0 95%
1g
$660 2024-08-02
Alichem
A269001832-100mg
4-Fluoro-1H-indazol-6-amine
885520-07-0 95%
100mg
$161.37 2023-08-31
ChemScence
CS-0050862-100mg
4-Fluoro-1H-indazol-6-amine
885520-07-0 96.65%
100mg
$105.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F892218-1g
4-Fluoro-1H-indazol-6-amine
885520-07-0 ≥95%
1g
4,194.00 2021-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121001-1G
4-fluoro-1H-indazol-6-amine
885520-07-0 97%
1g
¥ 2,937.00 2023-04-13
Advanced ChemBlocks
G-7978-5G
6-Amino-4-fluoroindazole
885520-07-0 97%
5G
$1,735 2023-09-15
Advanced ChemBlocks
G-7978-1G
6-Amino-4-fluoroindazole
885520-07-0 97%
1G
$575 2023-09-15
Alichem
A269001832-1g
4-Fluoro-1H-indazol-6-amine
885520-07-0 95%
1g
$890.82 2023-08-31
TRC
A578275-2.5mg
6-Amino-4-fluoroindazole
885520-07-0
2.5mg
$ 50.00 2022-06-08

Additional information on 4-Fluoro-1H-indazol-6-amine

Comprehensive Overview of 4-Fluoro-1H-indazol-6-amine (CAS No. 885520-07-0): Properties, Applications, and Research Insights

4-Fluoro-1H-indazol-6-amine (CAS No. 885520-07-0) is a fluorinated indazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential bioactivity. This compound belongs to the class of heterocyclic amines, which are widely explored for their diverse applications in drug discovery and material science. The presence of a fluoro substituent at the 4-position and an amino group at the 6-position of the indazole ring enhances its reactivity and binding affinity, making it a valuable intermediate for synthesizing more complex molecules.

In recent years, the demand for fluorinated indazole derivatives has surged, driven by their role in developing kinase inhibitors and anticancer agents. Researchers have identified 4-Fluoro-1H-indazol-6-amine as a key building block for designing compounds targeting tyrosine kinases, which are implicated in various cancers and inflammatory diseases. Its CAS No. 885520-07-0 is frequently searched in academic databases and patent literature, reflecting its growing importance in medicinal chemistry.

The synthesis of 4-Fluoro-1H-indazol-6-amine typically involves multi-step organic reactions, including fluorination and amination processes. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling have been employed to improve yield and purity. These methods align with the broader trend of green chemistry, a hot topic among researchers aiming to reduce environmental impact while maintaining efficiency.

Beyond pharmaceuticals, 4-Fluoro-1H-indazol-6-amine has potential applications in agrochemicals, particularly in the development of herbicides and pesticides. Its structural motif is known to interact with biological targets in pests, offering a pathway for creating more selective and environmentally friendly crop protection agents. This aligns with the global push toward sustainable agriculture, a subject of intense interest among policymakers and industry stakeholders.

Analytical characterization of CAS No. 885520-07-0 involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC, ensuring compliance with regulatory standards. The compound's physicochemical properties, including solubility, stability, and melting point, are critical for its formulation in end-use products. These details are often sought after by quality control professionals and formulation scientists.

In the context of drug discovery, 4-Fluoro-1H-indazol-6-amine has been investigated for its role in combinatorial chemistry libraries. Its modular structure allows for rapid derivatization, enabling high-throughput screening against various biological targets. This approach is central to modern precision medicine, where tailored therapies are developed for specific patient populations.

The safety profile of 4-Fluoro-1H-indazol-6-amine is another area of interest. While it is not classified as a hazardous substance, proper handling protocols are recommended to minimize exposure. Material Safety Data Sheets (MSDS) for CAS No. 885520-07-0 provide guidelines on storage, disposal, and personal protective equipment, addressing common queries from laboratory personnel.

Looking ahead, the versatility of 4-Fluoro-1H-indazol-6-amine positions it as a compound of enduring relevance. Its applications span biomedical research, material science, and industrial chemistry, reflecting the interdisciplinary nature of modern scientific inquiry. As researchers continue to explore its potential, CAS No. 885520-07-0 is likely to remain a focal point in the development of next-generation therapeutics and functional materials.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885520-07-0)4-Fluoro-1H-indazol-6-amine
A915917
Purity:99%
Quantity:1g
Price ($):332.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:885520-07-0)6-AMINO-4-FLUOROINDAZOLE
sfd21644
Purity:99.9%
Quantity:200kg
Price ($):Inquiry